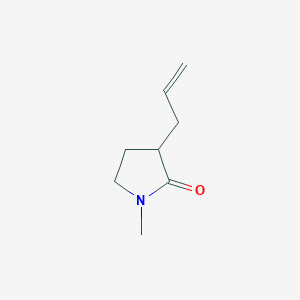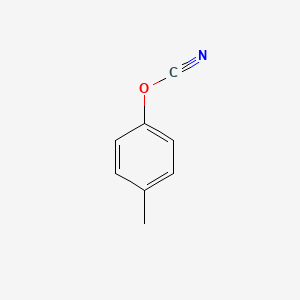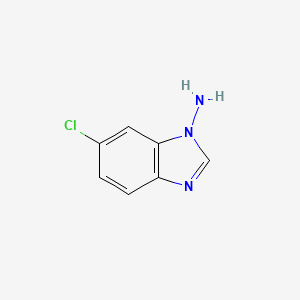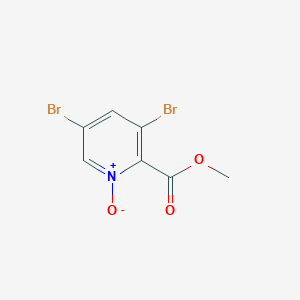
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one
Übersicht
Beschreibung
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one, also known as MPHP, is a pyrrolidine derivative that has been synthesized and studied in recent years. MPHP is a stimulant drug that has been found to have potential applications in scientific research. The purpose of
Wirkmechanismus
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one acts as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to increased alertness, energy, and focus. This compound also acts as a serotonin releaser, which may contribute to its euphoric effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. This compound has been found to have anxiogenic effects, which may contribute to its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has a number of advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the effects of these neurotransmitters on the brain. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound has limitations as well. It is a controlled substance and requires special handling and storage. It also has potential for abuse, which may make it difficult to use in certain lab settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one. One area of interest is the development of new drugs based on the structure of this compound. These drugs could be used to treat a variety of disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of interest is the study of the long-term effects of this compound use on the brain and body. This research could help to inform public health policies regarding the use of stimulant drugs. Finally, there is a need for further research on the potential for abuse and addiction associated with this compound. This research could help to develop strategies for preventing and treating drug abuse.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one has been studied for its potential applications in scientific research. It has been found to have stimulant properties, similar to other amphetamine-like compounds. This compound has been used as a research tool to study the effects of stimulants on the central nervous system. It has also been used to investigate the role of dopamine in addiction and reward pathways.
Eigenschaften
IUPAC Name |
1-methyl-3-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-7-5-6-9(2)8(7)10/h3,7H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVQODKONTZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517785 | |
| Record name | 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40296-20-6 | |
| Record name | 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1625882.png)

![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)









